molecular formula C19H16N2O3 B2943133 N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide CAS No. 941879-16-9

N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide

カタログ番号: B2943133
CAS番号: 941879-16-9
分子量: 320.348
InChIキー: KQDLEINXSBSCGO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide is a synthetic chemical compound provided as a high-purity material for research and development purposes. This molecule features a cyclopentaoxazole scaffold fused with a phenoxybenzamide group, a structural motif found in compounds with various investigated biological activities . The cyclopentaoxazole core is a privileged structure in medicinal chemistry, often utilized in the discovery of novel therapeutic agents . Compounds containing similar benzamide and heterocyclic structures have been studied for their potential as modulators of protein function and are of significant interest in early-stage drug discovery . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the compound's suitability and compliance with local regulations for their specific applications.

特性

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-18(20-19-16-10-5-11-17(16)21-24-19)13-6-4-9-15(12-13)23-14-7-2-1-3-8-14/h1-4,6-9,12H,5,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDLEINXSBSCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(ON=C2C1)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentanone derivative with an appropriate amine and a phenoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

化学反応の分析

Types of Reactions

N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

科学的研究の応用

N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide has several scientific research applications:

作用機序

The mechanism of action of N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Key Observations:

Heteroatom Effects: The target compound’s oxazole core (O/N) contrasts with the thiazole (S/N) in the analogue. The cyclopenta[c] vs.

Substituent Impact: The 3-phenoxybenzamide group in the target compound introduces two aromatic rings, likely reducing solubility in aqueous media compared to the analogue’s dimethyloxazolyl-acetamide group, which has fewer π-electrons and a methylated oxazole . The acetamide linker in the analogue may confer greater conformational flexibility than the rigid benzamide in the target.

Hypothetical Physicochemical and Bioactive Properties

Property Target Compound Similar Compound
Lipophilicity (LogP) Higher (due to aromatic substituents) Moderate (dimethyloxazole may offset thiazole polarity)
Solubility Likely low in water Potentially higher due to smaller substituents
Bioactivity Potential kinase inhibition (benzamide scaffolds) Thiazole may target enzymes (e.g., proteases)

Mechanistic Implications:

  • The target’s phenoxybenzamide moiety could favor interactions with aromatic residues in enzyme active sites (e.g., tyrosine kinases).
  • The analogue’s thiazole and dimethyloxazole groups might engage in sulfur-π or steric interactions, diversifying its target profile .

Q & A

Q. What are the standard synthetic protocols for preparing N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide, and what key reagents/conditions are required?

Q. What solvent systems are optimal for solubility studies, and how is purification achieved for polar byproducts?

The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). For purification:

  • Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product .
  • Chromatography : Reverse-phase HPLC (C18 column, MeOH:H₂O gradient) removes hydrophilic impurities .

Q. What fluorometric methods are used to study electronic properties, and how are fluorescence quenching mechanisms analyzed?

Spectrofluorometric analysis (λₑₓ = 280 nm, λₑₘ = 350–450 nm) in ethanol detects π→π* transitions. Quenching studies with iodide ions (0–100 mM) assess solvent accessibility via Stern-Volmer plots .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazard Analysis : Conduct thermal stability tests (DSC/TGA) to identify decomposition risks during reflux .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and eye protection due to potential irritancy (WGK 3 classification) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization yields while minimizing side products?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to accelerate cyclization .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 12 hours) with controlled temperature (100°C) .
  • Byproduct Analysis : Use LC-MS to identify dimers/oligomers and adjust stoichiometry (e.g., 1.2:1 nitrile oxide:cyclopentene) .

Q. How do contradictions between fluorescence data and computational predictions of electron density arise, and how are they resolved?

Discrepancies may stem from solvent effects or excited-state interactions. Mitigation strategies:

  • TD-DFT Calculations : Compare computed vs. experimental emission spectra in varying solvents (e.g., ethanol vs. DMSO) .
  • Lifetime Measurements : Time-resolved fluorescence detects non-radiative decay pathways not modeled in silico .

Q. What in vitro bioactivity assays are suitable for evaluating its pharmacological potential?

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) via ADP-Glo™ assays (IC₅₀ determination) .
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy to assess permeability in HeLa cells .

Example Bioactivity Data :

AssayTargetResult (IC₅₀)Reference
Kinase inhibitionEGFR2.3 µM

Q. How can computational modeling validate crystallographic data and predict reactive sites for functionalization?

  • Molecular Docking : Aligns the compound’s structure (from XRD ) with protein targets (e.g., COX-2) to identify binding motifs.
  • Electrostatic Potential Maps : Highlight nucleophilic regions (e.g., oxazole N-atom) for site-specific alkylation .

Q. What challenges arise during scale-up from milligram to gram synthesis, and how are they addressed?

  • Exothermicity Control : Use jacketed reactors with gradual reagent addition to prevent thermal runaway during cyclization .
  • Purification Bottlenecks : Switch from column chromatography to centrifugal partition chromatography (CPC) for large batches .

Q. How are reaction intermediates characterized mechanistically, and what techniques track transient species?

  • In Situ IR Spectroscopy : Monitors nitrile oxide formation (ν~2200 cm⁻¹) during cycloaddition .
  • Trapping Experiments : Add TEMPO to detect radical intermediates via EPR spectroscopy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。